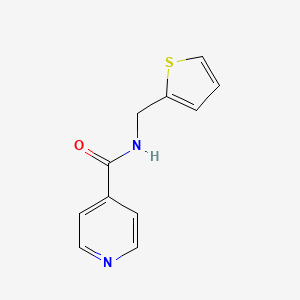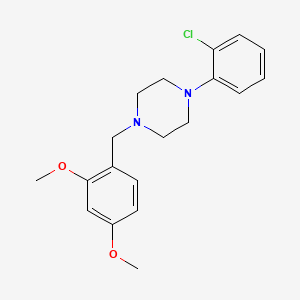
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide, also known as BDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDDA belongs to the class of acrylamide derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide is not fully understood. However, it has been suggested that 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and PKC, without affecting the activity of other enzymes and signaling pathways. This allows for a more targeted approach in the treatment of diseases. However, one of the limitations of using 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide. One area of research is the development of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide derivatives with improved efficacy and safety profiles. Another area of research is the study of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in combination with other drugs for the treatment of various diseases. Additionally, the study of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in animal models of disease and clinical trials in humans is needed to further evaluate its potential therapeutic applications.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluorophenylacetic acid with 3,4-methylenedioxyphenylacetic acid in the presence of a coupling reagent, followed by the reaction of the resulting intermediate with acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been studied in vitro and in vivo for its effects on cancer cell proliferation, migration, and invasion. It has also been studied for its potential use in the treatment of chronic pain, neurodegenerative diseases, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-11-3-4-13(12(18)8-11)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMWKWKOYAEQD-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)
![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)



![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)

![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)
